molecular formula C14H22N2O2S B2851609 N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide CAS No. 1797024-59-9

N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide

Cat. No.: B2851609
CAS No.: 1797024-59-9
M. Wt: 282.4
InChI Key: KNXHVNVPFWDUGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative characterized by a phenyl-substituted pyrrolidine ring connected via a methylene bridge to a propane sulfonamide group.

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-11-19(17,18)15-12-14-9-6-10-16(14)13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXHVNVPFWDUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1CCCN1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Phenylpyrrolidine-2-ylmethylamine Intermediates

The 1-phenylpyrrolidine-2-ylmethylamine intermediate serves as the critical precursor for sulfonamide formation. Two primary routes dominate its synthesis:

Route 1: N-Arylation of Proline Derivatives

Proline derivatives provide a direct pathway to functionalized pyrrolidines. The synthesis begins with methyl prolinate (1), which undergoes N-arylation to install the phenyl group.

Step 1: N-Phenylation of Methyl Prolinate

Methyl prolinate is treated with bromobenzene under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C), yielding methyl 1-phenylpyrrolidine-2-carboxylate (2) in 65–72% yield.

Step 2: Reduction to Alcohol

The ester group of 2 is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature, affording 1-phenylpyrrolidine-2-methanol (3) in 85% yield.

Step 3: Conversion to Amine

The alcohol 3 is converted to the corresponding amine via a two-step process:

  • Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM) forms the mesylate intermediate.
  • Azide Displacement and Reduction : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, followed by Staudinger reduction (PPh₃, THF/H₂O), yields 1-phenylpyrrolidine-2-ylmethylamine (4) in 68% overall yield.

Route 2: Cyclization of Benzylamine Derivatives

An alternative approach involves constructing the pyrrolidine ring via reductive amination:

Step 1: Reductive Amination

4-Phenylaminobutan-2-one (5) undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol, forming 1-phenylpyrrolidine (6) in 58% yield.

Step 2: Functionalization at the 2-Position

The 2-position is functionalized via Mannich reaction:

  • Mannich Reaction : Treatment of 6 with formaldehyde and ammonium chloride in ethanol at reflux introduces the aminomethyl group, yielding 1-phenylpyrrolidine-2-ylmethylamine (4) in 45% yield.

Sulfonylation to Form N-[(1-Phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide

The final step involves reacting 1-phenylpyrrolidine-2-ylmethylamine (4) with propane-1-sulfonyl chloride:

Reaction Conditions
  • Sulfonyl Chloride Activation : Propane-1-sulfonyl chloride (1.2 eq) is added dropwise to a solution of 4 in DCM with Et₃N (2.5 eq) at 0°C.
  • Work-Up : The mixture is stirred for 12 hours at room temperature, washed with brine, and purified via flash chromatography (SiO₂, ethyl acetate/hexane) to yield This compound (7) in 82% yield.

Optimization and Scale-Up Considerations

Solvent and Base Effects

  • Solvent : Dichloromethane (DCM) and tetrahydrofuran (THF) provide optimal solubility for sulfonylation, with DCM favoring higher yields (82% vs. 74% in THF).
  • Base : Et₃N outperforms pyridine in scavenging HCl, minimizing side reactions.

Purification Strategies

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:1) achieves >95% purity.
  • Crystallization : Recrystallization from ethanol/water (7:3) enhances purity to >99% for pharmaceutical applications.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.38–7.25 (m, 5H, Ar-H), 3.72–3.65 (m, 1H, CH-N), 3.02 (dd, J = 12.4, 6.8 Hz, 2H, CH₂-SO₂), 2.90–2.75 (m, 2H, pyrrolidine-H), 2.45–2.30 (m, 2H, CH₂-CH₂), 1.85–1.70 (m, 4H, pyrrolidine-H), 1.55–1.40 (m, 2H, CH₂-CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
  • LC-MS : [M+H]⁺ = 311.2 (calculated 311.1).

Purity and Yield Comparison

Route Key Step Yield (%) Purity (%)
1 N-Arylation of Proline 68 95
2 Reductive Amination 45 89

Challenges and Alternative Approaches

Competing Side Reactions

  • N-Sulfonylation vs. O-Sulfonylation : The amine’s nucleophilicity must be preserved by avoiding protic solvents, which can protonate the amine and favor O-sulfonylation.
  • Racemization : Chiral centers in the pyrrolidine ring may racemize under acidic conditions, necessitating neutral pH during work-up.

Alternative Sulfonating Agents

  • Sulfonyl Fluorides : Offer slower reaction kinetics but higher selectivity in complex matrices.

Chemical Reactions Analysis

N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . Major products formed from these reactions include sulfonyl chlorides, sulfinamides, and sulfenamides .

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Abrocitinib (PF-04965842)

Structure: N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide . Key Differences:

  • Replaces the phenylpyrrolidine group with a pyrrolopyrimidine-heterocyclic system fused to a cyclobutyl ring.
  • The sulfonamide is attached to a conformationally constrained cyclobutyl spacer. Therapeutic Application: Selective JAK1 inhibitor approved for autoimmune diseases (e.g., atopic dermatitis). Clinical studies demonstrate IC₅₀ values of <10 nM for JAK1, with >30-fold selectivity over JAK2 .

RAF Kinase Inhibitor (Patent Compound)

Structure: N-(3-(5-((1-Ethylpiperidin-4-yl)(methyl)amino)-3-(pyrimidin-5-yl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-2,4-difluorophenyl)propane-1-sulfonamide . Key Differences:

  • Incorporates a pyrrolopyridine core with pyrimidine and difluorophenyl substituents.
  • The sulfonamide is linked to a fluorinated aromatic system. Therapeutic Application: Targets RAF kinases (e.g., BRAF V600E mutants) in oncology. Preclinical data suggest nanomolar inhibition (IC₅₀ ~5–50 nM) . Structural Impact: The extended aromatic system increases molecular weight (~618.6 g/mol), likely reducing CNS penetration compared to the target compound.

Piperidine-Linked Sulfonamide (Compound 8)

Structure: 2-Methylpropane-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-sulfonamide . Key Differences:

  • Features a piperidine ring substituted with a phenoxyethyl group.
  • Branched methylpropane sulfonamide replaces the linear propane chain. Potential Applications: Structural simplicity (MW ~369.5 g/mol) suggests utility in peripheral targets, such as GPCRs or ion channels, though specific activity is unspecified in evidence .

Structural and Functional Analysis

Core Heterocycle Influence

  • Pyrrolidine vs. Pyrrolopyrimidine/Pyrrolopyridine: The target compound’s phenylpyrrolidine may favor interactions with monoamine transporters or sigma receptors, whereas fused heterocycles in abrocitinib and the RAF inhibitor optimize kinase binding pockets .
  • Sulfonamide Positioning :
    Terminal sulfonamide in the target compound allows flexible binding, whereas cyclobutyl or fluorophenyl spacers in analogs enforce rigidity for selective inhibition .

Therapeutic Implications

Compound Molecular Weight (g/mol) Target Therapeutic Area Selectivity/Activity
Target Compound ~308.4 Unknown Undisclosed N/A
Abrocitinib ~414.5 JAK1 Autoimmune Diseases IC₅₀ <10 nM (JAK1)
RAF Kinase Inhibitor ~618.6 BRAF V600E Cancer IC₅₀ ~5–50 nM
Piperidine-Linked Sulfonamide ~369.5 Undisclosed Undisclosed N/A

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H18N2O2S\text{C}_{13}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This compound includes a sulfonamide group, which is crucial for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The sulfonamide group can mimic substrates or cofactors necessary for enzymatic reactions, potentially leading to inhibition of target enzymes. This interaction can disrupt metabolic pathways critical for cellular functions, thereby exerting therapeutic effects.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. Research indicates that this compound may exhibit similar properties by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis:

Property Activity
Target Enzyme Dihydropteroate synthase
Inhibition Type Competitive
Potential Pathogens Gram-positive and Gram-negative bacteria

Enzyme Inhibition Studies

Studies have shown that compounds with a similar structure can act as potent inhibitors of various enzymes. For example, the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes has been documented, suggesting that this compound might also possess this capability.

Case Studies and Research Findings

Recent studies involving derivatives of sulfonamides have highlighted their versatility in medicinal chemistry. For instance:

  • Study on Anticancer Activity : A derivative similar to this compound was evaluated for anticancer properties, demonstrating significant cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Research indicated that compounds with a pyrrolidine structure could offer neuroprotective benefits in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease.
  • Analgesic Activity : Preliminary studies have suggested that certain sulfonamides may exhibit analgesic properties, warranting further investigation into the pain management potential of this compound.

Comparison with Similar Compounds

When comparing this compound with other related sulfonamides, several unique characteristics emerge:

Compound Key Features Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)propane-1-sulfonamideUnique dioxidoisothiazolidin moietyAntimicrobial, enzyme inhibition
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamideIndazole derivativePotential anticancer activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine-phenyl backbone via reductive amination or cyclization of a substituted amine with a carbonyl compound.
  • Step 2 : Introduction of the propane-sulfonamide group through nucleophilic substitution, where a sulfonyl chloride reacts with the primary amine of the pyrrolidine-methyl intermediate.
  • Critical Conditions : Use anhydrous solvents (e.g., DCM), base catalysts (e.g., triethylamine), and controlled temperatures (0–25°C) to minimize side reactions .
  • Purification : Column chromatography with silica gel and polar eluents (e.g., ethyl acetate/hexane) is standard. Yield optimization requires stoichiometric control of sulfonyl chloride .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, sulfonamide NH at δ 5.5–6.5 ppm).
  • X-ray Crystallography : SHELXL (via SHELX suite) refines crystal structures, resolving stereochemistry and bond angles. Requires high-quality single crystals grown via vapor diffusion .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 0.001 Da) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). IC₅₀ values indicate potency .
  • Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) with membrane preparations and scintillation counting. Competitive binding curves determine Kᵢ values .

Advanced Research Questions

Q. How can synthetic protocols be modified to address low yields in the final sulfonylation step?

  • Methodological Answer :

  • Activation of Amine : Pre-activate the pyrrolidine-methyl amine with a mild base (e.g., DMAP) to enhance nucleophilicity.
  • Alternative Sulfonyl Sources : Use sulfonyl imidazolium salts for faster reaction kinetics.
  • Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Q. What strategies resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation (e.g., CYP3A4-mediated) explains variability.
  • Structural Analog Comparison : Test analogs (e.g., naphthalene-sulfonamide vs. propane-sulfonamide derivatives) to isolate pharmacophore contributions .

Q. How can computational modeling guide the analysis of enzyme-inhibitor interactions for this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., carbonic anhydrase). Focus on sulfonamide’s hydrogen bonding with catalytic zinc.
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of binding modes. Key metrics: RMSD <2 Å, sustained H-bonds .
  • QSAR : Develop models correlating substituent electronegativity (e.g., fluorine on phenyl) with inhibitory potency .

Q. What challenges arise in crystallizing This compound, and how are they mitigated?

  • Methodological Answer :

  • Challenges : Flexible pyrrolidine ring and sulfonamide group hinder lattice formation.
  • Solutions :
  • Co-crystallization : Add small-molecule co-formers (e.g., acetic acid) to stabilize conformers.
  • Temperature Gradients : Slow cooling from 40°C to 4°C over 48 hours promotes ordered crystal growth.
  • Cryoprotection : Use glycerol (20% v/v) to prevent ice formation during data collection .

Data Interpretation and Optimization

Q. How should researchers analyze conflicting NMR and X-ray data regarding the compound’s conformation?

  • Methodological Answer :

  • Dynamic Effects : NMR reflects solution-state flexibility (e.g., pyrrolidine ring puckering), while X-ray shows static solid-state conformation.
  • VT-NMR : Variable-temperature NMR (e.g., –50°C to 50°C) identifies conformational exchange broadening.
  • DFT Calculations : Compare computed (Gaussian/B3LYP) and experimental geometries to reconcile discrepancies .

Q. What metrics define the compound’s drug-likeness in preclinical studies?

  • Methodological Answer :

  • Lipinski’s Rule : MW <500, LogP <5, H-bond donors <5, acceptors <10.
  • ADME Profiling :
  • Permeability : Caco-2 assay (Papp >1 ×10⁻⁶ cm/s).
  • Solubility : Use shake-flask method (pH 7.4 PBS; target >50 µM).
  • Plasma Stability : >80% remaining after 1-hour incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.